molecular formula C2H8ClNO B1365094 N-ethylhydroxylamine Hydrochloride CAS No. 42548-78-7

N-ethylhydroxylamine Hydrochloride

Cat. No. B1365094
CAS RN: 42548-78-7
M. Wt: 97.54 g/mol
InChI Key: LTZZYVWUGIPISL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethylhydroxylamine Hydrochloride involves reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate in the presence of a base . The reaction product is then alkylated with an alkyl halide and the tert-butyloxycarbonyl (BOC) portion of the alkylated product is cleaved with a strong acid .


Molecular Structure Analysis

The molecular structure of N-ethylhydroxylamine Hydrochloride can be represented by the InChI code: 1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

N-ethylhydroxylamine Hydrochloride has a molecular weight of 97.54 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 97.0294416 g/mol .

Scientific Research Applications

Pharmacological Actions

N-ethylhydroxylamine Hydrochloride (NEHH) demonstrates distinct pharmacological actions. It appears to interact with various biological systems, showcasing a range of effects from neurotoxicity to modifying blood platelet aggregation.

  • Neurotoxic Effects on Noradrenergic Neurons:

    • NEHH, specifically in the form of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), exhibits neurotoxic effects on noradrenergic neurons in both adult and developing rats. This compound selectively depletes noradrenergic axons in the rat's locus coeruleus, leading to significant neurological alterations (Jaim-Etcheverry & Zieher, 1980).
    • Additionally, NEHH demonstrates long-term effects on noradrenergic neurons in the rat brain and heart. This compound decreases the brain's capacity to accumulate noradrenaline and inhibits the uptake of noradrenaline in the rat heart atrium (Ross, 1976).
  • Effects on Blood Platelet Aggregation:

    • NEHH derivatives have been shown to inhibit blood platelet aggregation in vitro. Specific derivatives, such as N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride, effectively inhibit aggregation induced by ADP (adenosine diphosphate) with minimal release of procoagulant platelet factor 3. This indicates potential applications in preventing blood clot formation and related cardiovascular complications (Grisar, Claxton, & Mackenzie, 1976).

Safety And Hazards

N-ethylhydroxylamine Hydrochloride should be handled with care. It’s recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

N-ethylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZYVWUGIPISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436821
Record name N-ethylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylhydroxylamine Hydrochloride

CAS RN

42548-78-7
Record name N-ethylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylhydroxylamine Hydrochloride
Reactant of Route 2
N-ethylhydroxylamine Hydrochloride
Reactant of Route 3
N-ethylhydroxylamine Hydrochloride
Reactant of Route 4
N-ethylhydroxylamine Hydrochloride
Reactant of Route 5
N-ethylhydroxylamine Hydrochloride
Reactant of Route 6
N-ethylhydroxylamine Hydrochloride

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